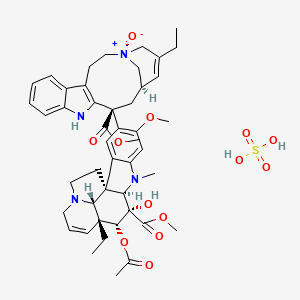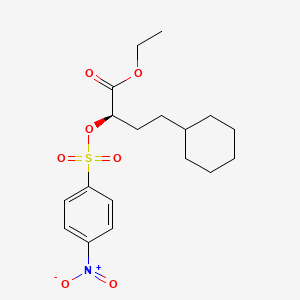![molecular formula C8H15NO6 B583411 N-acetyl-D-[1-13C]galactosamine CAS No. 478518-53-5](/img/structure/B583411.png)
N-acetyl-D-[1-13C]galactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-galactosamine (GalNAc) is an amino sugar and a component of many O-linked and N-linked glycan structures . It is a derivative of galactose used to form the antigen for the A blood group . It plays a crucial role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Synthesis Analysis
N-Acetyl-D-galactosamine can be synthesized via the Heyns rearrangement of D-tagatose with benzylamine . Another method involves the use of rare earth metal triflates to synthesize various GalNAc glycosides .Molecular Structure Analysis
The molecular formula of N-acetyl-D-[1-13C]galactosamine is C8H15NO6 . Its molecular weight is 222.20 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl) (2 13 C)oxan-3-yl]acetamide .Chemical Reactions Analysis
N-Acetyl-D-galactosamine is a key building block of oligosaccharides and can be used in the synthesis of various N-protected D-galactosamine derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.20 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass is 222.09329203 g/mol .Scientific Research Applications
Enzymatic Activity and Diagnostic Applications
N-acetyl-β-d-galactosamine plays a crucial role in enzymatic processes, notably with N-acetyl-β-d-hexosaminidases (HEX(NAG)), which are involved in the cleavage of this sugar from glycoconjugates. This enzymatic activity is vital in various fields including food science, agriculture, cell biology, medical diagnostics, and chemotherapy. Optical sensors developed for HEX(NAG) have advanced the assessment of kidney health, detection and treatment of infectious diseases, and fluorescence imaging of cancer, contributing significantly to diagnostic methods and treatment strategies (Morsby & Smith, 2022).
Hepatotoxicity Studies
Research involving galactosamine, closely related to N-acetyl-D-[1-13C]galactosamine, offers insights into acute liver injury mechanisms. The metabolic phenotypes associated with galactosamine hepatotoxicity reveal significant variability in response, shedding light on the metabolic perturbations and inflammatory responses involved. This understanding is crucial for developing therapeutic interventions for liver diseases (Coen et al., 2012).
Cancer Research and Glycosylation
The role of glycosylated proteins and their abnormal forms, particularly in cancer, has been underscored by studies on enzymes such as UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6). This enzyme's upregulation in various cancers and its potential as a chemotherapy target highlight the importance of N-acetyl-D-galactosamine in oncology research (Banford & Timson, 2016).
Synthetic Methodologies
Synthesis of N-acetyl-D-galactosamine derivatives via the Heyns rearrangement represents a crucial advancement in the accessibility of this sugar for oligosaccharide synthesis. Such methodologies are pivotal for developing glycoconjugates and exploring the biological roles of glycosylated molecules (Wrodnigg et al., 2006).
Glycosylation Processes
Research into the glycosylation process, including the synthesis and application of N-acetyl-D-galactosamine in the study of glycoproteins and glycolipids, is crucial for understanding cell membrane composition and function. This understanding has implications for disease treatment and the development of biomaterials for medical use (Calzoni et al., 2021).
Mechanism of Action
- GalNAc is an amino sugar and a component of many O-linked and N-linked glycan structures .
- Its primary target is the glycosylation process. Specifically, it serves as the initial O-linked sugar for many serine and threonine residues in protein glycosylations .
Target of Action
Biochemical Pathways
Safety and Hazards
N-acetyl-D-galactosamine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is recommended .
Biochemical Analysis
Biochemical Properties
N-acetyl-D-[1-13C]galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-GalNAc, this compound is the initial O-linked sugar to many serine and threonine residues in protein glycosylations . The nature of these interactions is complex and involves multiple biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an initial O-linked sugar, it plays a crucial role in protein glycosylations .
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GCYRFSSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

acetyl chloride](/img/structure/B583341.png)



